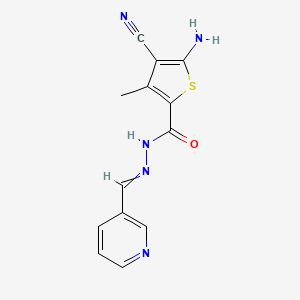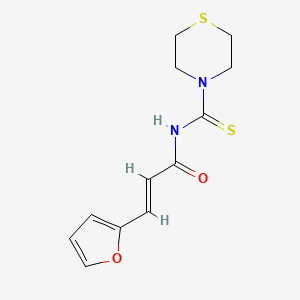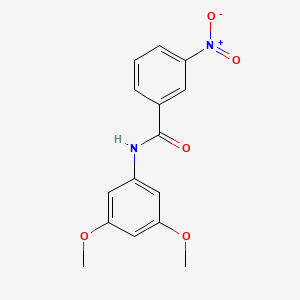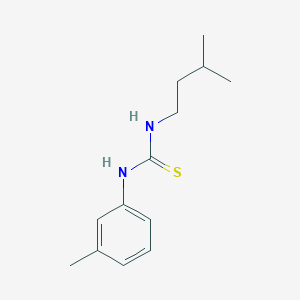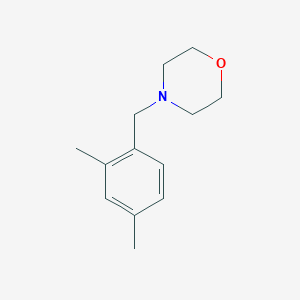
4-(2,4-dimethylbenzyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylbenzyl)morpholine, also known as DMBM, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylbenzyl)morpholine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of novel compounds with biological activities such as anticancer, antiviral, and antibacterial properties. It has also been used as a ligand for the preparation of metal complexes with potential applications in catalysis, sensing, and imaging. Moreover, it has been used as a reagent for the synthesis of functionalized polymers with potential applications in drug delivery, tissue engineering, and other biomedical fields.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylbenzyl)morpholine is not fully understood, but it is believed to interact with specific targets in cells or organisms, leading to various biological effects. It has been reported to inhibit the activity of certain enzymes such as proteases and kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been reported to interact with specific receptors such as GABA and serotonin receptors, which are involved in the regulation of neurotransmission and mood.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2,4-dimethylbenzyl)morpholine depend on the dose, route of administration, and target organism or cell type. It has been reported to induce cytotoxicity and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been reported to modulate the activity of certain neurotransmitters such as GABA and serotonin, leading to anxiolytic and antidepressant effects. Moreover, it has been reported to exhibit anti-inflammatory and antioxidant effects, which are beneficial for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dimethylbenzyl)morpholine has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. It can be easily modified to introduce different functional groups or to improve its solubility or bioavailability. However, it also has some limitations, including its potential toxicity, limited solubility in water, and potential side effects on certain cell types or organisms. Therefore, it is important to use appropriate safety measures and to carefully evaluate its biological effects before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,4-dimethylbenzyl)morpholine. One direction is to explore its potential applications in drug discovery and development, particularly in the areas of cancer, viral, and bacterial infections. Another direction is to investigate its mechanism of action and its interactions with specific targets in cells or organisms, which could provide insights into its biological effects and potential therapeutic applications. Moreover, there is a need to develop new synthetic methods for the preparation of novel derivatives of 4-(2,4-dimethylbenzyl)morpholine with improved biological activities and pharmacokinetic properties.
Synthesemethoden
The synthesis of 4-(2,4-dimethylbenzyl)morpholine involves the reaction of morpholine with 2,4-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents, reaction conditions, and purification techniques.
Eigenschaften
IUPAC Name |
4-[(2,4-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-13(12(2)9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDYPXVOQVNISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5703626.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5703630.png)

![N-cyclopentyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5703646.png)


![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5703660.png)
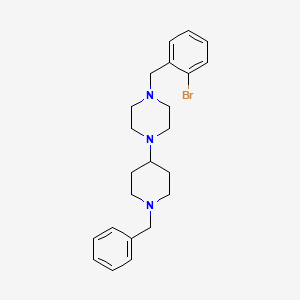
![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
